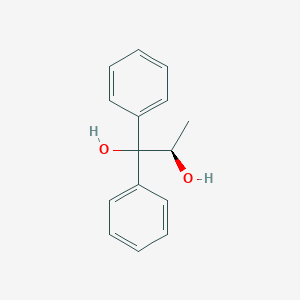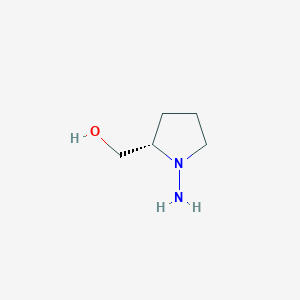![molecular formula C13H18N2O2S B179031 2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 125109-58-2](/img/structure/B179031.png)
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane, commonly known as MTBD, is a bicyclic organic compound. It is a versatile and widely used reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. MTBD has a unique structure that allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Wirkmechanismus
MTBD acts as a base and a nucleophile in chemical reactions. As a base, it can abstract a proton from an acidic compound, forming a negatively charged intermediate. As a nucleophile, it can attack an electrophilic compound, forming a covalent bond. The unique structure of MTBD allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MTBD. However, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that MTBD may have potential as a treatment for neurological disorders that involve acetylcholine imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
MTBD has several advantages as a reagent in lab experiments. It is a versatile and widely used reagent that can act as both a base and a nucleophile. It is relatively easy to synthesize and produces high yields. However, MTBD also has some limitations. It is a toxic and potentially hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for research involving MTBD. One area of research could focus on the development of new synthetic methods for MTBD and its derivatives. Another area of research could focus on the use of MTBD in the synthesis of new heterocyclic compounds with potential therapeutic applications. Additionally, more research is needed to understand the biochemical and physiological effects of MTBD and its potential as a treatment for neurological disorders.
Synthesemethoden
MTBD can be synthesized using a variety of methods. One common method involves the reaction of tosylmethyl isocyanide with 2-methyl-2-butene in the presence of a Lewis acid catalyst. Another method involves the reaction of tosylmethyl isocyanide with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a base catalyst. Both methods produce high yields of MTBD and are widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
MTBD has a wide range of applications in scientific research. It is commonly used as a base and a nucleophile in organic synthesis reactions. MTBD has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and triazines. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
125109-58-2 |
|---|---|
Molekularformel |
C13H18N2O2S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3 |
InChI-Schlüssel |
KTKYRIUGBWLPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
Synonyme |
2-Methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



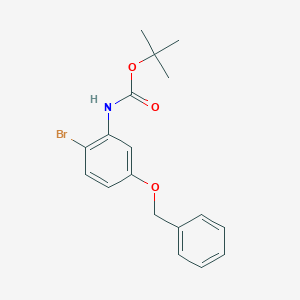

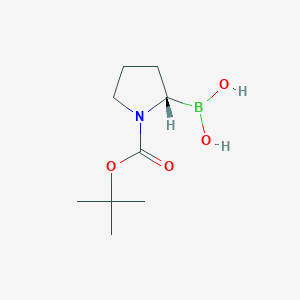



![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)
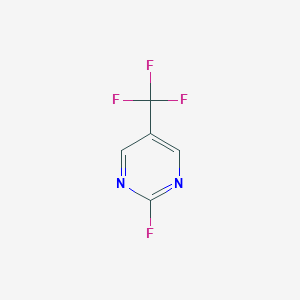

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)

